1H-Indazole-3-Carbaldehyde

Description

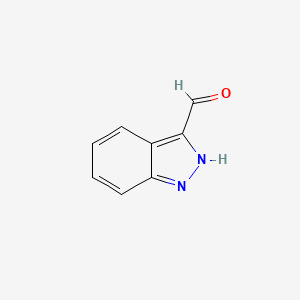

Structure

3D Structure

Properties

IUPAC Name |

2H-indazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-5-8-6-3-1-2-4-7(6)9-10-8/h1-5H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXOSGHMXAYBBBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40966732 | |

| Record name | 1H-Indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40966732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5235-10-9, 89939-16-2 | |

| Record name | 1H-Indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40966732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-INDAZOLE-3-CARBOXALDEHYDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2H-Indazole-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1H-Indazole-3-Carbaldehyde: Properties, Synthesis, and Applications

Introduction: The Significance of a Versatile Heterocycle

In the landscape of medicinal chemistry and drug development, the indazole scaffold has emerged as a "privileged structure" due to its remarkable biological activities. As a bioisostere of the ubiquitous indole moiety, indazole's unique arrangement of two nitrogen atoms facilitates potent hydrogen bond donor-acceptor interactions within the active sites of proteins.[1][2] At the heart of functionalizing this critical scaffold lies 1H-Indazole-3-Carbaldehyde , a versatile chemical intermediate. Its aldehyde group serves as a highly reactive and adaptable handle, enabling a vast array of chemical transformations.[1][3]

This technical guide provides an in-depth exploration of the core properties of this compound. We will delve into its physicochemical characteristics, spectroscopic signature, synthesis protocols, and key reactive pathways. For researchers and drug development professionals, a thorough understanding of this building block is paramount for designing novel therapeutics, particularly in the realm of kinase inhibitors, where 3-substituted indazoles have led to marketed drugs such as Axitinib and Pazopanib.[1]

Core Physicochemical and Spectroscopic Properties

The foundational properties of a chemical entity dictate its handling, reactivity, and analytical characterization. This compound is typically a white or pale yellow crystalline powder.[3] A summary of its key physical and chemical properties is presented below.

Data Presentation: Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆N₂O | [3][4] |

| Molecular Weight | 146.15 g/mol | [3][4] |

| CAS Number | 5235-10-9 | [3][4] |

| Appearance | White or pale yellow crystalline powder | [3] |

| Melting Point | 131-141 °C | [1][5][6] |

| Boiling Point | 358.3 ± 15.0 °C (Predicted) | [5][6] |

| Density | 1.368 - 1.4 g/cm³ (Predicted) | [5][6] |

| Storage Conditions | Store at 2-8°C under inert gas (Nitrogen or Argon) | [3][5] |

Data Presentation: Spectroscopic Signature

Spectroscopic analysis is essential for the unambiguous confirmation of the molecule's structure. The key diagnostic data are summarized below.

| Technique | Data | Source(s) |

| ¹H NMR (DMSO-d₆) | δ (ppm) ≈ 14.17 (br s, 1H, NH), 10.20 (s, 1H, CHO), 8.14 (d, 1H), 7.70 (d, 1H), 7.49 (t, 1H), 7.37 (t, 1H) | [1][7] |

| ¹³C NMR (DMSO-d₆) | δ (ppm) ≈ 187.4, 143.4, 141.1, 127.3, 123.8, 120.7, 120.2, 111.2 | [1] |

| IR Spectroscopy (neat) | ν (cm⁻¹) ≈ 3254 (N-H stretch), 1671 (C=O aldehyde stretch), 1458, 1331, 1251, 739 | [1] |

| High-Resolution MS | [M-H]⁻ calculated for C₈H₅N₂O: 145.0390; found: 145.0402 | [1] |

The ¹H NMR spectrum clearly shows the downfield aldehyde proton (CHO) around 10.20 ppm and the broad N-H proton of the indazole ring above 14 ppm. The ¹³C NMR confirms the carbonyl carbon at approximately 187.4 ppm. The IR spectrum provides definitive evidence of the N-H and aldehyde C=O functional groups.

Synthesis of this compound: Overcoming Synthetic Hurdles

A key aspect of working with this compound is understanding its synthesis. Unlike indoles, which readily undergo formylation at the C3 position via the Vilsmeier-Haack reaction, indazoles are unreactive under these conditions.[1][8][9] This lack of reactivity necessitates alternative synthetic strategies. The most efficient and widely adopted method involves the nitrosation of indole, which proceeds through a ring-opening and re-cyclization mechanism.[1][2]

Experimental Protocol: Synthesis via Nitrosation of Indole

This protocol is an optimized procedure that utilizes a reverse addition technique. This choice is critical to the success of the reaction.

Causality Behind the Method: The primary challenge in this synthesis is the formation of dimeric byproducts, which occurs when the starting indole material, acting as a nucleophile, attacks a reactive intermediate of the main pathway.[8] By slowly adding the indole solution to the pre-formed nitrosating agent (a "reverse addition"), the concentration of the nucleophilic indole is kept low throughout the reaction, thereby suppressing this side reaction and significantly improving the yield.[8]

Step-by-Step Methodology:

-

Prepare the Nitrosating Mixture: In a round-bottom flask under an inert atmosphere (Argon), dissolve sodium nitrite (NaNO₂, 8 equivalents) in deionized water and N,N-Dimethylformamide (DMF). Cool the solution to 0°C using an ice bath.

-

Acidification: Slowly add 2N aqueous HCl (7 equivalents) to the cooled solution. Stir the resulting mixture for 10 minutes at 0°C to form the active nitrosating species.

-

Prepare the Substrate Solution: In a separate flask, dissolve the starting indole (1 equivalent) in DMF.

-

Reverse Addition: Using a syringe pump for controlled delivery, add the indole solution to the vigorously stirred nitrosating mixture at 0°C over a period of 2 hours.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

-

Work-up and Extraction: Upon completion, transfer the reaction mixture to a separatory funnel. Extract the product with ethyl acetate (3x).

-

Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel (eluting with a petroleum ether/EtOAc mixture) to yield pure this compound as a white solid.[1]

Visualization: Nitrosation Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The aldehyde group at the C3 position is the epicenter of this compound's reactivity, making it an exceptionally valuable precursor for a variety of 3-substituted indazoles.[1] It readily participates in classic carbonyl chemistry, including condensations, olefinations, and reductive aminations.

Key Transformation: The Wittig Reaction

The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes.[10][11] For this compound, this reaction provides a direct route to introduce a carbon-carbon double bond at the 3-position, a common feature in many bioactive molecules.[1]

Principle of the Reaction: A phosphonium ylide (the Wittig reagent) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This leads to the formation of a four-membered oxaphosphetane intermediate, which then collapses to form the desired alkene and a highly stable triphenylphosphine oxide byproduct, the latter being the thermodynamic driving force for the reaction.[12]

Visualization: General Wittig Reaction Mechanism

Caption: The Wittig reaction converts the aldehyde to an alkene.

Other Important Reactions

-

Reductive Amination: The aldehyde can be converted into a secondary or tertiary amine by reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride). This is a cornerstone reaction for introducing nitrogen-containing side chains.[13]

-

Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malonates) provides another robust method for forming C-C bonds and building more complex molecular architectures.[1][14]

-

Heterocycle Formation: The aldehyde is a key starting point for constructing other fused or appended heterocyclic rings, such as oxazoles, thiazoles, and benzimidazoles, via cyclisation reactions.[1][15]

Applications in Drug Discovery and Beyond

The synthetic versatility of this compound directly translates to its widespread use in creating novel compounds for therapeutic and material applications.

-

Pharmaceutical Synthesis: Its primary application is as a key intermediate in the synthesis of pharmaceuticals, particularly anti-cancer kinase inhibitors.[3][14] The ability to easily diversify the 3-position allows for the systematic exploration of structure-activity relationships (SAR) to optimize drug candidates.

-

Materials Science: It serves as a precursor in the synthesis of dyes, pigments, and advanced polymers, where the rigid, aromatic indazole core can impart desirable photophysical or material properties.[3]

-

Chemical Biology: The indazole moiety can be incorporated into fluorescent probes for biological imaging, aiding researchers in visualizing cellular pathways and disease states.[3]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is crucial. Based on data for structurally similar aromatic aldehydes, the following precautions should be observed.

-

Hazards: The compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation upon inhalation.[16][17]

-

Handling: Always handle in a well-ventilated area or a chemical fume hood.[16] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[16][18] Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place.[17] For long-term stability, storage under an inert atmosphere (nitrogen or argon) at 2-8°C is recommended.[3][5]

-

Disposal: Dispose of waste material according to official local, state, and federal regulations. Do not allow the product to enter the sewage system.[17]

Conclusion

This compound is more than just a simple heterocyclic aldehyde; it is a cornerstone building block that provides access to the medicinally significant 3-substituted indazole chemical space. Its synthesis, while requiring a more nuanced approach than that of its indole analogue, is well-established and efficient. The true value of this compound lies in the high reactivity of its aldehyde functionality, which opens the door to a multitude of synthetic transformations. For scientists engaged in drug discovery and materials science, a comprehensive understanding of the properties, synthesis, and reactivity of this compound is essential for innovation and the development of novel, high-value molecules.

References

- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. chemimpex.com [chemimpex.com]

- 4. Indazole-3-carbaldehyde | C8H6N2O | CID 11367068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 5235-10-9 [amp.chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. This compound | 5235-10-9 [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Wittig reaction - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Wittig Reaction [organic-chemistry.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 16. synquestlabs.com [synquestlabs.com]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. aksci.com [aksci.com]

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery, Synthesis, and Significance of 1H-Indazole-3-Carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-indazole-3-carbaldehyde core is a cornerstone in modern medicinal chemistry, serving as a pivotal intermediate in the synthesis of numerous therapeutic agents. This technical guide provides a comprehensive exploration of its discovery, tracing the historical milestones in indazole chemistry that paved the way for its synthesis. We delve into the intricacies of its preparation, with a particular focus on the widely employed nitrosation of indoles, providing detailed, field-proven protocols and explaining the mechanistic rationale behind these synthetic strategies. Furthermore, this guide illuminates the profound impact of this compound on drug discovery, particularly in the development of targeted cancer therapies. By examining the mechanism of action of key drugs derived from this scaffold, such as Axitinib and Pazopanib, we illustrate its role in the inhibition of critical signaling pathways, namely the Vascular Endothelial Growth Factor Receptor (VEGFR) and the downstream RAF/MEK/ERK cascade. This document is intended to be a valuable resource for researchers and scientists, offering both historical context and practical insights into the chemistry and application of this vital heterocyclic building block.

A Historical Perspective: The Genesis of the Indazole Scaffold

The story of this compound is intrinsically linked to the broader history of indazole chemistry, which dates back to the late 19th century. The pioneering work of Nobel laureate Emil Fischer in the early 1880s laid the foundation for this class of compounds. While attempting to prepare the anhydride of o-hydrazinocinnamic acid, Fischer unexpectedly isolated a novel nitrogen-containing bicyclic heterocycle, which he named "indazole".[1] His initial synthesis involved the thermal cyclization of o-hydrazinocinnamic acid to yield 1H-indazole.[1] This seminal discovery opened the door to the exploration of a new class of heterocyclic compounds with unique chemical properties and, as would later be discovered, significant biological activities.

Over the following decades, various synthetic methods for the indazole core were developed, often starting from precursors like isatins, phenylhydrazines, or o-toluidines.[2] However, the direct and efficient functionalization of the indazole ring, particularly at the 3-position, remained a challenge. Traditional formylation methods like the Vilsmeier-Haack and Reimer-Tiemann reactions, which are effective for electron-rich heterocycles like indoles, proved to be largely ineffective for the direct formylation of indazoles.[3][4] This limitation spurred the search for alternative synthetic routes to access 3-substituted indazoles, setting the stage for the eventual discovery of efficient methods to produce this compound.

The Advent of a Key Intermediate: Synthesis of this compound

The true value of this compound as a versatile building block became apparent with the development of reliable and scalable synthetic methods. Among these, the nitrosation of indoles has emerged as a particularly powerful and widely adopted strategy.

The Büchi Nitrosation: A Breakthrough in Synthesis

A significant breakthrough in the synthesis of this compound was reported by Büchi and coworkers in 1986.[3][5] Their method involves the treatment of indole with a nitrosating agent in a slightly acidic environment. This reaction proceeds through a fascinating ring-opening and recyclization cascade, providing direct access to the 3-formylated indazole.

The nitrosation of indole to form this compound is a multi-step process that begins with the electrophilic attack of a nitrosonium ion (NO⁺), generated in situ from sodium nitrite and acid, at the electron-rich C3 position of the indole ring. The resulting 3-nitrosoindole rapidly tautomerizes to the more stable oxime intermediate. Under the aqueous acidic conditions, water attacks the C2 position of the indole ring, triggering a ring-opening to form a transient dicarbonyl species. Subsequent intramolecular cyclization via nucleophilic attack of the terminal amine onto the aldehyde carbonyl, followed by dehydration, yields the aromatic this compound.

References

An In-depth Technical Guide to 1H-Indazole-3-Carbaldehyde: A Cornerstone Intermediate in Modern Drug Discovery

Introduction: The Strategic Importance of the Indazole Scaffold

In the landscape of medicinal chemistry, the indazole motif has emerged as a privileged scaffold, prized for its role in the development of targeted therapeutics, particularly kinase inhibitors.[1][2][3] As bioisosteres of indoles, indazoles possess a unique arrangement of two nitrogen atoms that facilitate potent hydrogen bonding within the active sites of proteins.[1][3] At the heart of synthesizing a diverse array of functionalized indazoles lies a critical intermediate: 1H-Indazole-3-Carbaldehyde.

This technical guide offers an in-depth exploration of this compound, from its fundamental properties and synthesis to its pivotal applications in drug discovery. Designed for researchers, scientists, and drug development professionals, this document provides not only procedural details but also the underlying scientific rationale to empower your research and development endeavors.

Core Properties of this compound

This compound, also known as 3-Formyl-1H-indazole, is a white or pale yellow solid at room temperature.[4] Its unique molecular architecture, featuring a reactive aldehyde group at the 3-position of the indazole ring, makes it a versatile building block in organic synthesis.[4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 5235-10-9 | [4][6][7][8][9][10] |

| Molecular Formula | C₈H₆N₂O | [4][10] |

| Molecular Weight | 146.15 g/mol | [4][10] |

| Appearance | White or pale yellow solid | [4] |

| Melting Point | 131-132 °C | [8][10] |

| Boiling Point | 358.3±15.0 °C (Predicted) | [8][10] |

| Density | 1.368±0.06 g/cm³ (Predicted) | [8] |

| Purity | ≥ 95% (HPLC) | [4] |

| Storage Conditions | Store at 0-8 °C under an inert atmosphere (Nitrogen or Argon) | [4][8] |

Synthesis of this compound: A Detailed Protocol

A robust and optimized method for the synthesis of this compound and its derivatives involves the nitrosation of indoles in a mildly acidic environment.[1][2] This approach is advantageous as it accommodates both electron-rich and electron-deficient indoles and minimizes the formation of side products.[1][3]

Experimental Protocol: Synthesis via Nitrosation of Indole

This protocol is adapted from an optimized procedure for the direct synthesis of 1H-indazole-3-carboxaldehyde derivatives.[1]

Materials:

-

Indole

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl), 2 N aqueous solution

-

Deionized water

-

Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Petroleum ether

-

Argon gas supply

-

Standard laboratory glassware

Step-by-Step Methodology:

-

Preparation of the Nitrosating Agent: In a reaction flask maintained under an argon atmosphere and cooled to 0 °C, dissolve sodium nitrite (8 equivalents) in deionized water. Slowly add 2 N aqueous HCl (7 equivalents) to the solution. Allow the mixture to stir for 10 minutes before adding DMF.

-

Indole Solution Preparation: In a separate flask, dissolve indole (1 equivalent) in DMF.

-

Reaction Initiation: Add the indole solution to the nitrosating mixture at 0 °C.

-

Reaction Progression: Heat the reaction mixture to 80 °C and stir under argon for 6 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

-

Workup and Extraction: After the reaction is complete, cool the mixture to room temperature. Extract the product with ethyl acetate three times. Wash the combined organic layers with brine.

-

Drying and Concentration: Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel, using a petroleum ether/ethyl acetate mixture as the eluent, to yield the pure this compound.

Causality Behind Experimental Choices:

-

Slightly Acidic Environment: The use of a mildly acidic medium is crucial for the in-situ formation of the nitrosating agent from sodium nitrite, while avoiding unwanted side reactions that can occur under strongly acidic conditions.[1]

-

Reverse Addition: While not explicitly detailed in the simplified protocol above, some optimized procedures employ a reverse addition (adding the indole solution to the nitrosating agent) to maintain a low concentration of the indole and favor the desired reaction pathway over dimerization or other side reactions.[1]

-

Argon Atmosphere: The inert atmosphere prevents oxidation of the aldehyde product and other sensitive intermediates.

Visualizing the Synthesis Workflow

Caption: Optimized synthesis of this compound via nitrosation.

Applications in Drug Discovery and Development

The true value of this compound is realized in its role as a versatile intermediate for the synthesis of biologically active molecules.[4] Its aldehyde functionality serves as a reactive handle for a multitude of chemical transformations, enabling the construction of complex molecular architectures.[1][5]

Key Therapeutic Areas:

-

Oncology: The indazole scaffold is a cornerstone in the design of kinase inhibitors.[1][5][11] Marketed drugs such as Axitinib (Inlyta®) and Pazopanib (Votrient®) feature a 3-substituted indazole core, highlighting the clinical significance of this structural motif.[1] this compound is a key starting material for synthesizing libraries of novel kinase inhibitors.

-

Anti-inflammatory Agents: Derivatives of indazole have demonstrated potent anti-inflammatory properties, making this scaffold an area of active research for new therapeutics.[4]

-

Antimicrobial and Antiprotozoal Agents: The aldehyde group can be readily converted into hydrazones and other derivatives that have shown promising antimicrobial and antileishmanial activities.[11]

Logical Pathway to Kinase Inhibitor Synthesis

The aldehyde group of this compound can be elaborated through various synthetic routes, such as reductive amination, Wittig reactions, and Knoevenagel condensations, to introduce diverse side chains that can be tailored to target the ATP-binding site of specific kinases.[1][5][11]

Caption: Synthetic utility of this compound in drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[6][10][12][13]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[12][14] Avoid contact with skin and eyes.[12][14]

-

Storage: Store in a tightly sealed container in a cool, dry place, under an inert atmosphere as specified.[4][8][12][13]

-

Disposal: Dispose of waste materials according to local, state, and federal regulations.[12][13]

Conclusion

This compound is more than just a chemical compound; it is a critical enabler of innovation in medicinal chemistry. Its versatile reactivity and the proven therapeutic potential of its derivatives solidify its importance for any research program focused on the discovery of novel therapeutics, particularly in the realm of kinase inhibition. This guide has provided a comprehensive overview of its properties, synthesis, and applications, intended to serve as a valuable resource for the scientific community.

References

- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 5235-10-9 Cas No. | 1H-Indazole-3-carboxaldehyde | Apollo [store.apolloscientific.co.uk]

- 7. 5235-10-9|this compound|BLD Pharm [bldpharm.com]

- 8. This compound CAS#: 5235-10-9 [amp.chemicalbook.com]

- 9. This compound | 5235-10-9 [chemicalbook.com]

- 10. echemi.com [echemi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. synquestlabs.com [synquestlabs.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. aksci.com [aksci.com]

An In-depth Technical Guide to the Molecular Structure and Bonding of 1H-Indazole-3-Carbaldehyde

Prepared for: Researchers, Scientists, and Drug Development Professionals

Section 1: Executive Summary

1H-Indazole-3-Carbaldehyde is a heterocyclic aromatic aldehyde with the molecular formula C₈H₆N₂O.[1] It serves as a cornerstone synthetic intermediate, particularly in medicinal chemistry, for the construction of complex polyfunctionalized 3-substituted indazoles.[2][3] The molecule's strategic importance is underscored by its role as a key building block for several marketed kinase inhibitor drugs.[3] Structurally, it is characterized by a bicyclic system where a benzene ring is fused to a pyrazole ring. The indazole core exists in tautomeric forms, with the 1H-tautomer being the most thermodynamically stable.[4][5] The bonding within the molecule is defined by its aromaticity and the electronic influence of the C3-carbaldehyde group, which engages in significant hydrogen bonding. This guide provides a detailed exploration of its molecular architecture, the nuances of its chemical bonding, and the spectroscopic techniques used for its definitive characterization.

Section 2: The Indazole Scaffold - A Privileged Structure in Medicinal Chemistry

The indazole nucleus is a "privileged structure" in drug discovery, prized for its ability to act as a bioisostere of indole.[3] By replacing the C-H group at the 2-position of indole with a nitrogen atom, the indazole scaffold gains an additional hydrogen bond donor/acceptor site. This modification enhances its ability to form strong hydrogen bonds within the hydrophobic pockets of target proteins, a critical factor in designing potent enzyme inhibitors.[3]

The functionalization of the indazole core, especially at the C-3 position, has led to the development of several landmark drugs, including the tyrosine kinase inhibitors Axitinib and Pazopanib.[3] this compound is a premier starting material for accessing these 3-substituted derivatives because its aldehyde group is a versatile chemical handle, readily participating in reactions like Wittig, Knoevenagel, and cyclization to build further molecular complexity.[2]

Section 3: Elucidation of the Molecular Structure

Core Bicyclic Heteroaromatic System

The fundamental structure of this compound consists of a benzene ring fused to the 'd' site of a pyrazole ring.[5] This fusion creates a planar, bicyclic heteroaromatic system.

Tautomerism: A key feature of the indazole ring is annular tautomerism, existing primarily as 1H-indazole and 2H-indazole forms.[4][6] Theoretical calculations and experimental observations consistently show that the 1H-tautomer is thermodynamically more stable than the 2H-form, making it the predominant species.[5][7] In this compound, the proton resides on the nitrogen atom at position 1 of the pyrazole ring.

References

- 1. echemi.com [echemi.com]

- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 6. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Introduction: The Significance of 1H-Indazole-3-Carbaldehyde in Modern Chemistry

An In-depth Technical Guide to 1H-Indazole-3-Carbaldehyde: Properties, Synthesis, and Applications

This compound is a heterocyclic aromatic aldehyde that has emerged as a cornerstone in the field of medicinal chemistry and organic synthesis. Its rigid bicyclic structure, featuring a fusion of benzene and pyrazole rings, serves as a privileged scaffold in drug discovery. The indazole core is recognized as a bioisostere of indole, capable of forming critical hydrogen bond interactions within the active sites of proteins, a feature extensively exploited in the design of kinase inhibitors.[1][2] The true synthetic versatility of this molecule, however, lies in the aldehyde functionality at the 3-position. This reactive group provides a gateway for a multitude of chemical transformations, enabling the construction of complex, polyfunctionalized molecules with diverse pharmacological activities.[1][3]

This guide offers a comprehensive exploration of this compound, designed for researchers and drug development professionals. We will delve into its fundamental physicochemical properties, established synthetic protocols, characteristic reactivity, and its pivotal role as a building block for therapeutic agents.

PART 1: Core Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectroscopic properties is fundamental to its application in research and development. This compound is typically a white or pale yellow crystalline solid under standard conditions.[4]

Physicochemical Data Summary

The key physical and chemical properties of this compound are summarized in the table below. These values are critical for determining appropriate solvents for reactions and purification, predicting behavior in different environments, and confirming compound identity.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆N₂O | [4][5] |

| Molecular Weight | 146.15 g/mol | [4][5] |

| Appearance | White or pale yellow crystalline powder/solid | [4] |

| Melting Point | 131-141 °C | [1][6][7] |

| Boiling Point | 358.3 ± 15.0 °C (Predicted) | [6][7] |

| Density | 1.368 - 1.4 g/cm³ (Predicted) | [6][7] |

| CAS Number | 5235-10-9 | [4][5][8] |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Ethanol); Low solubility in water and non-polar solvents (e.g., hexane).[9][10] | [9][10] |

| Storage Temperature | 0-8 °C, under inert gas (Nitrogen or Argon) | [4][6] |

Spectroscopic Characterization

Spectroscopic data is indispensable for the unambiguous identification and structural confirmation of this compound.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum provides detailed information about the hydrogen atom environment. For this compound, typically recorded in DMSO-d₆, the key signals are a singlet for the aldehyde proton (CHO) appearing significantly downfield around δ 10.20 ppm, a broad singlet for the indazole N-H proton at δ 14.17 ppm, and distinct signals for the four aromatic protons on the benzene ring.[1][11][12]

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum reveals the number and electronic environment of the carbon atoms. The carbonyl carbon of the aldehyde is a key diagnostic peak, appearing around δ 187.4 ppm.[1][12]

-

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies. Key absorptions include a strong C=O stretching band for the aldehyde at ~1671 cm⁻¹ and an N-H stretching band around 3254 cm⁻¹.[1][12]

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, confirming the elemental composition of the molecule.

PART 2: Synthesis and Chemical Reactivity

The utility of this compound stems from its accessible synthesis and the versatile reactivity of its aldehyde group.

Optimized Synthesis via Nitrosation of Indole

The most general and efficient method for preparing 1H-indazole-3-carboxaldehydes is the nitrosation of corresponding indoles in a mildly acidic environment.[1][13] This reaction is mechanistically fascinating, proceeding through a multi-step pathway that involves nitrosation at the C3 position of the indole, rearrangement, and subsequent ring-closure to form the indazole system.[1] The causality behind this choice of methodology is its high efficiency for both electron-rich and electron-deficient indoles, minimizing side reactions that can plague other methods.[1]

Experimental Protocol: Synthesis from Indole [1] This protocol is a self-validating system; successful execution, confirmed by spectroscopic analysis of the product, validates the procedure.

-

Prepare Nitrosating Mixture: In a suitable flask cooled to 0 °C, dissolve sodium nitrite (NaNO₂, 8 equivalents) in deionized water and DMF. Slowly add 2N aqueous HCl (2.7 equivalents) and stir the mixture under an inert atmosphere (e.g., Argon) for 10 minutes.

-

Prepare Indole Solution: In a separate flask, dissolve indole (1 equivalent) in DMF.

-

Reaction: Add the indole solution to the nitrosating mixture dropwise over a period of 2 hours at 0 °C using a syringe pump. This slow, reverse addition is critical to minimize side reactions.[1]

-

Reaction Progression: After the addition is complete, allow the reaction to stir at room temperature for 3 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

-

Workup: Extract the resulting mixture with ethyl acetate (EtOAc). Wash the combined organic layers with water and then brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude solid by column chromatography on silica gel (e.g., eluting with petroleum ether/EtOAc) to yield pure this compound.

Chemical Reactivity

The aldehyde group is the epicenter of the molecule's reactivity, serving as a versatile synthetic handle. Its electrophilic carbonyl carbon is susceptible to nucleophilic attack, and the adjacent acidic proton allows for condensation reactions.

-

Condensation Reactions: It readily undergoes Knoevenagel and Wittig condensations, allowing for the extension of the carbon skeleton and the formation of C=C double bonds.[1]

-

Nucleophilic Additions: The aldehyde can be reduced to the corresponding secondary alcohol, (1H-indazol-3-yl)methanol, or converted into secondary and tertiary amines via reductive amination.[1]

-

Heterocycle Formation: It is a valuable precursor for synthesizing more complex heterocyclic systems. For example, reaction with bifunctional nucleophiles can lead to the formation of fused oxazoles, thiazoles, or benzimidazoles.[1]

PART 3: Applications in Drug Discovery and Development

The indazole motif is a highly prized pharmacophore, and this compound is a premier starting material for accessing this chemical space.[2]

Key Intermediate for Kinase Inhibitors

The most prominent application of this compound is in the synthesis of protein kinase inhibitors for cancer therapy.[1][4][13] Several marketed drugs, including Axitinib (Inlyta®) and Pazopanib (Votrient®), are 3-substituted indazole derivatives.[1] The indazole core mimics the hinge-binding motif of ATP, while modifications originating from the C3-carbaldehyde position allow for the exploration of the enzyme's hydrophobic pockets to achieve potency and selectivity.[1]

Other Applications

Beyond oncology, this compound and its derivatives are utilized in various research areas:

-

Antimicrobial Agents: The scaffold has shown potential in the development of new antibacterial compounds.[11]

-

Materials Science: It serves as an intermediate in the synthesis of dyes, pigments, and advanced polymers.[4]

-

Fluorescent Probes: The indazole core possesses interesting fluorescent properties, making it a candidate for developing probes for biological imaging.[4]

PART 4: Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. It is classified as an irritant.

-

Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[14][15]

-

Precautions:

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, preferably under an inert atmosphere.[6][14]

References

- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Indazole-3-carbaldehyde | C8H6N2O | CID 11367068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 5235-10-9 [amp.chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. 5235-10-9 Cas No. | 1H-Indazole-3-carboxaldehyde | Apollo [store.apolloscientific.co.uk]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. This compound | 5235-10-9 [chemicalbook.com]

- 12. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 13. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. synquestlabs.com [synquestlabs.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. aksci.com [aksci.com]

1H-Indazole-3-Carbaldehyde IUPAC name and synonyms

An In-Depth Technical Guide to 1H-Indazole-3-Carbaldehyde: Nomenclature, Synthesis, and Applications in Drug Discovery

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of this compound (CAS No: 5235-10-9), a pivotal heterocyclic building block in modern synthetic and medicinal chemistry. We delve into its formal nomenclature, physicochemical properties, and critically, its synthetic pathways, with a focus on field-proven, high-yield protocols. The narrative emphasizes the compound's strategic importance, stemming from the indazole core's role as a privileged pharmacophore and a bioisostere of indole.[1] The guide details the reactivity of its aldehyde functional group and its application as a key intermediate in the synthesis of numerous biologically active compounds, including marketed kinase inhibitors.[1][2] Detailed experimental protocols, spectroscopic data for structural verification, and safety guidelines are provided to equip researchers, scientists, and drug development professionals with the technical knowledge required for its effective utilization.

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole structural motif has emerged as a cornerstone in the development of contemporary bioactive compounds, particularly in the design of protein kinase inhibitors.[3] Unlike its bioisostere, indole, the indazole ring system features two adjacent nitrogen atoms, which enhance its ability to form strong hydrogen bond donor-acceptor interactions within the hydrophobic pockets of target proteins.[1] This unique characteristic has cemented its status as a "privileged scaffold" in medicinal chemistry.

At the heart of functionalizing this scaffold is This compound . This compound is not merely a reagent but a strategic precursor for creating diverse libraries of 3-substituted indazole derivatives. The aldehyde group at the C3 position serves as a versatile chemical handle, enabling a wide array of subsequent transformations.[4] Its application has directly contributed to the discovery of potent therapeutics, including the FDA-approved tyrosine kinase inhibitors Axitinib (Inlyta®) and Pazopanib (Votrient®), underscoring its profound impact on drug development.[1]

Nomenclature and Chemical Identity

Correctly identifying a chemical entity is fundamental for reproducible science. The standard nomenclature and key identifiers for this compound are outlined below.

-

IUPAC Name: 2H-indazole-3-carbaldehyde[5]

-

Common Name: this compound

-

Synonyms: 1H-Indazole-3-carboxaldehyde, 3-Indazolecarbaldehyde, 3-Formyl-1H-indazole[2][5][6]

Table 1: Core Compound Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 5235-10-9 | [2][5][7] |

| Molecular Formula | C₈H₆N₂O | [2][5] |

| Molecular Weight | 146.15 g/mol | [2][5] |

| PubChem CID | 11367068 | [2][5] |

| MDL Number | MFCD04972468 | [2][8] |

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical properties is critical for its handling, storage, and use in reactions. The spectroscopic data serve as a benchmark for quality control and reaction monitoring.

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | White or pale yellow crystalline solid/powder | [2][9] |

| Melting Point | 131-132 °C or 141 °C | [1][9] |

| Boiling Point | 358.3 ± 15.0 °C (Predicted) | [9] |

| Density | 1.368 ± 0.06 g/cm³ (Predicted) | [9] |

| Storage Conditions | Store at 0-8 °C under inert gas (Nitrogen or Argon) | [2][9] |

Spectroscopic Data for Structural Confirmation

The following data, reported for material synthesized via indole nitrosation, provide a reliable reference for structural verification.[1]

-

¹H NMR (300 MHz, DMSO-d₆): δ 14.17 (brs, 1H, NH), 10.20 (s, 1H, CHO), 8.14 (d, J = 8.5 Hz, 1H), 7.70 (d, J = 8.5 Hz, 1H), 7.49 (dt, J = 7.0, 1.0 Hz, 1H), 7.37 (dt, J = 7.0, 1.0 Hz, 1H).[1]

-

¹³C NMR (75 MHz, DMSO-d₆): δ 187.4, 143.4, 141.1, 127.3, 123.8, 120.7, 120.2, 111.2.[1]

-

IR (neat) : ν = 3254, 3174, 1671, 1458, 1331, 1251, 1092, 792, 739 cm⁻¹.[1]

-

HRMS (ESI-) : m/z calculated for C₈H₅N₂O [M - H]⁻ 145.0390, found: 145.0402.[1]

Synthesis Protocol: Nitrosation of Indole

While several synthetic routes exist, the nitrosation of indole derivatives stands out as a highly efficient and generalizable method for producing 1H-indazole-3-carbaldehydes in high yields.[1][3] This procedure is advantageous due to its mild reaction conditions, which tolerate a wide range of functional groups on the indole starting material.[3]

Causality of the Method: The reaction proceeds via the formation of a nitrosating agent (e.g., from NaNO₂ and HCl) which attacks the electron-rich C3 position of the indole ring. A subsequent rearrangement and tautomerization cascade leads to the stable indazole-3-carbaldehyde product. The use of reverse addition (adding the indole solution to the nitrosating mixture) under slightly acidic conditions is critical to minimize side reactions and maximize yield.[1]

Detailed Experimental Protocol

This protocol is adapted from the optimized procedure reported by Bonhomme et al. in RSC Advances.[1]

-

Preparation of Nitrosating Mixture: In a flask cooled to 0 °C, prepare a solution of sodium nitrite (NaNO₂, 8 equivalents) in deionized water. Slowly add 2 N aqueous hydrochloric acid (HCl, 7 equivalents). Maintain the mixture under an inert atmosphere (Argon or Nitrogen) for 10 minutes. Add dimethylformamide (DMF).

-

Indole Addition: Prepare a separate solution of the starting indole (1 equivalent) in DMF.

-

Reaction Execution: Add the indole solution to the nitrosating mixture at 0 °C.

-

Reaction Progression: Allow the reaction to stir at room temperature. For the synthesis of the parent this compound from indole, the reaction is typically complete within 3 hours.[1] Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Workup: Upon completion, perform an aqueous workup. Extract the mixture three times with a suitable organic solvent, such as ethyl acetate (EtOAc). Wash the combined organic layers with brine.

-

Purification: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel (e.g., eluting with a petroleum ether/EtOAc gradient) to yield the pure this compound as a white solid.[1]

Diagram 1: Synthesis Workflow via Indole Nitrosation

Caption: Optimized synthesis of this compound.

Applications in Medicinal Chemistry and Drug Development

The true value of this compound lies in its synthetic versatility. The aldehyde moiety is a gateway to a vast chemical space, enabling the construction of complex, polyfunctionalized molecules.

Key Transformations and Their Significance:

-

Reductive Amination: Conversion to secondary amines, a common functional group in bioactive molecules.

-

Wittig and Horner-Wadsworth-Emmons Reactions: Formation of alkenes, allowing for chain extension and introduction of diverse side chains.[1][4]

-

Knoevenagel Condensation: A powerful C-C bond-forming reaction to create α,β-unsaturated systems.[1][4]

-

Cyclization Reactions: Serves as a precursor to other heteroaromatic systems like oxazoles, thiazoles, and benzimidazoles, further diversifying the molecular scaffold.[1]

This versatility makes it an indispensable intermediate for developing novel therapeutic agents targeting a range of diseases.[2][10]

Diagram 2: Synthetic Utility in Drug Discovery

Caption: Role as a key intermediate for bioactive compounds.

Safety, Handling, and Storage

As with any laboratory chemical, adherence to safety protocols is paramount. This compound is classified as an irritant and may be harmful if swallowed.[5][6]

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust and prevent contact with skin and eyes.[11][12]

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at 0-8 °C under an inert atmosphere is recommended.[9]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter the sewage system.[13]

Conclusion

This compound is a compound of high strategic value in chemical research and pharmaceutical development. Its robust synthesis, well-characterized properties, and, most importantly, the versatile reactivity of its aldehyde group make it an essential building block for accessing novel 3-substituted indazoles. Its proven role in the pathway to successful therapeutics validates its continued importance, and this guide serves as a technical foundation for scientists leveraging its potential to drive future discoveries.

References

- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Indazole-3-carbaldehyde | C8H6N2O | CID 11367068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. 5235-10-9|this compound|BLD Pharm [bldpharm.com]

- 8. 5235-10-9 Cas No. | 1H-Indazole-3-carboxaldehyde | Apollo [store.apolloscientific.co.uk]

- 9. This compound CAS#: 5235-10-9 [amp.chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. synquestlabs.com [synquestlabs.com]

- 12. aksci.com [aksci.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

1H-Indazole-3-Carbaldehyde spectral data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Data of 1H-Indazole-3-Carbaldehyde

Authored by: A Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, detailing the spectroscopic characterization of this compound. As a pivotal building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors, a thorough understanding of its structural data is paramount.[1][2] This document provides an in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established experimental protocols and expert interpretation.

Compound Overview: The Significance of this compound

This compound (Molecular Formula: C₈H₆N₂O, Molecular Weight: 146.15 g/mol ) is a heterocyclic aromatic aldehyde.[3] The indazole core is a well-recognized bioisostere of indole, capable of forming critical hydrogen bonds within the active sites of proteins, making it a privileged scaffold in drug design.[1][4] The aldehyde functional group at the C-3 position offers a versatile handle for synthetic transformations, enabling the construction of a diverse library of polyfunctionalized 3-substituted indazoles.[1] Accurate structural confirmation is the bedrock of any subsequent synthetic or biological investigation, which is achieved through the synergistic application of modern spectroscopic techniques.

Below is the chemical structure of this compound with atom numbering for reference in the spectral analysis sections.

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[5][6] Both ¹H and ¹³C NMR spectra provide detailed information about the electronic environment, connectivity, and relative positioning of atoms.

Experimental Protocol: NMR Spectrum Acquisition

A robust and reproducible protocol is essential for obtaining high-quality NMR data. The following procedure is a standard methodology for this analysis.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. The choice of DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to avoid the exchange of the labile N-H proton with the solvent.

-

Instrumentation: Record the spectra on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.[1]

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-16 ppm), and a relaxation delay of at least 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., C13CPD) to ensure each unique carbon appears as a singlet. A higher number of scans is typically required due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).[1]

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides distinct signals that can be unambiguously assigned.

Table 1: ¹H NMR Data for this compound in DMSO-d₆ [1]

| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration |

|---|---|---|---|---|

| NH -1 | 14.17 | br s | - | 1H |

| CH O | 10.20 | s | - | 1H |

| H -4 | 8.14 | d | 8.5 | 1H |

| H -7 | 7.70 | d | 8.5 | 1H |

| H -6 | 7.49 | dt | 7.0, 1.0 | 1H |

| H -5 | 7.37 | dt | 7.0, 1.0 | 1H |

s = singlet, d = doublet, dt = doublet of triplets, br s = broad singlet

Expertise & Causality:

-

Aldehyde Proton (10.20 ppm): The signal for the aldehyde proton is found significantly downfield, a characteristic feature due to the strong deshielding effect of the electron-withdrawing carbonyl group.[7] It appears as a singlet as there are no adjacent protons within three bonds to couple with.

-

Indazole N-H Proton (14.17 ppm): This proton is highly deshielded and appears as a broad singlet at a very low field.[1] This is due to its acidic nature and its involvement in intermolecular hydrogen bonding, which reduces electron density around the proton. The broadness is typical for protons attached to nitrogen.

-

Aromatic Protons (7.37-8.14 ppm): The protons on the benzene ring appear in the expected aromatic region.

-

The H-4 proton at 8.14 ppm is the most downfield of the aromatic protons due to the anisotropic effect of the adjacent pyrazole ring and the electron-withdrawing nature of the aldehyde group relayed through the heterocyclic system. It appears as a doublet, coupled only to H-5.

-

The H-7 proton at 7.70 ppm appears as a doublet, coupled to H-6.

-

H-5 and H-6 protons appear as overlapping multiplets (doublet of triplets). Their coupling patterns reflect splitting by their ortho and meta neighbors, consistent with the assigned structure.[1]

-

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum shows eight distinct signals, corresponding to the eight carbon atoms in the molecule.

Table 2: ¹³C NMR Data for this compound in DMSO-d₆ [1]

| Carbon Assignment | Chemical Shift (δ) [ppm] |

|---|---|

| C HO | 187.4 |

| C 3a | 143.4 |

| C 3 | 141.1 |

| C 7a | 127.3 |

| C 6 | 123.8 |

| C 4 | 120.7 |

| C 5 | 120.2 |

| C 7 | 111.2 |

Expertise & Causality:

-

Aldehyde Carbonyl (187.4 ppm): The carbonyl carbon of the aldehyde is the most deshielded carbon in the molecule, appearing at a characteristic downfield shift.[1]

-

Heterocyclic & Aromatic Carbons (111.2-143.4 ppm): The remaining signals correspond to the six carbons of the fused benzene ring and the two carbons of the pyrazole ring. The specific assignments are based on established data for indazole systems and are consistent with the electronic effects of the nitrogen atoms and the aldehyde substituent. For instance, C7, being ortho to the electron-donating NH group, is expectedly shielded and appears at the highest field (111.2 ppm).[1]

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific molecular vibrations.

Experimental Protocol: IR Spectrum Acquisition

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with a universal attenuated total reflectance (ATR) sampling accessory.[1][8] The ATR method is advantageous as it requires minimal sample preparation.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-600 cm⁻¹, by co-adding a sufficient number of scans (e.g., 16) to obtain a high-quality spectrum.

-

Background Correction: A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.

IR Spectral Data

The IR spectrum of this compound shows characteristic absorption bands that confirm the presence of its key functional groups.

Table 3: Key IR Absorption Bands for this compound [1]

| Wavenumber (ν) [cm⁻¹] | Vibration Type | Functional Group |

|---|---|---|

| 3254 | N-H Stretch | Indazole N-H |

| 1671 | C=O Stretch | Aldehyde |

| 1458 | C=C / C=N Stretch | Aromatic/Heterocyclic Ring |

| 792, 739 | C-H Bending (out-of-plane) | Aromatic |

Expertise & Causality:

-

N-H Stretching (3254 cm⁻¹): A distinct, relatively broad peak in this region is characteristic of the N-H stretching vibration of the indazole ring.[1] The broadening is indicative of hydrogen bonding.

-

C=O Stretching (1671 cm⁻¹): A strong, sharp absorption band at 1671 cm⁻¹ is the most prominent feature of the spectrum and is definitively assigned to the C=O stretching of the conjugated aldehyde group.[1] Conjugation with the indazole ring lowers the frequency from that of a typical saturated aldehyde (~1720-1740 cm⁻¹).

-

Aromatic Ring Vibrations (1458 cm⁻¹): Absorptions in the 1600-1450 cm⁻¹ region are characteristic of C=C and C=N stretching vibrations within the fused aromatic system.

-

C-H Bending (792, 739 cm⁻¹): The strong peaks in the "fingerprint region" below 900 cm⁻¹ are associated with the out-of-plane C-H bending vibrations of the substituted benzene ring and are diagnostic of the substitution pattern.[1]

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the exact molecular weight and, through fragmentation, valuable information about the molecule's structure. High-Resolution Mass Spectrometry (HRMS) is particularly crucial for confirming the elemental composition.

Experimental Protocol: HRMS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like acetonitrile or methanol.

-

Instrumentation: Use an orthogonal acceleration time-of-flight (oa-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.[1][9] ESI is a "soft" ionization technique that typically keeps the molecule intact, making it ideal for determining the molecular weight.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the spectrum in negative ion mode (ESI-) to observe the deprotonated molecule [M-H]⁻, as the acidic N-H proton is easily lost.

-

Analysis: Determine the accurate mass of the observed ion and compare it to the theoretically calculated mass for the expected molecular formula.

HRMS Data and Interpretation

The HRMS data provides definitive proof of the molecular formula.

The excellent agreement between the calculated and experimentally found mass (with a deviation of only a few parts per million) confirms the elemental composition of C₈H₆N₂O.

Proposed EI Fragmentation Pathway

While the provided data uses soft ESI, a hypothetical fragmentation pattern under harsher Electron Ionization (EI) conditions can be proposed to further understand the molecule's stability and structure.

Caption: Proposed key fragmentations of this compound under EI-MS.

Expertise & Causality:

-

Molecular Ion ([M]⁺˙, m/z 146): The initial ionization would produce the molecular ion.

-

Loss of H• ([M-H]⁺, m/z 145): A common fragmentation for aldehydes is the loss of the aldehydic hydrogen radical to form a stable acylium ion.[10]

-

Loss of CO ([M-CO]⁺˙, m/z 118): The molecular ion can undergo decarbonylation (loss of a neutral carbon monoxide molecule), a characteristic fragmentation for aromatic aldehydes, to yield an indazole radical cation.[11][12]

-

Loss of N₂ ([C₆H₄N]⁺, m/z 90): The [M-CO]⁺˙ fragment could further lose a molecule of dinitrogen, leading to a benzyne-like fragment.

Conclusion: A Unified Structural Confirmation

The collective evidence from NMR, IR, and MS provides an unambiguous and self-validating structural confirmation of this compound.

-

HRMS establishes the precise elemental composition as C₈H₆N₂O.

-

IR Spectroscopy confirms the presence of the key functional groups: an N-H moiety, a conjugated aldehyde (C=O), and the aromatic indazole core.

-

¹H and ¹³C NMR Spectroscopy piece together the molecular puzzle, defining the exact connectivity of the carbon-hydrogen framework and confirming the substitution pattern of the indazole ring.

This comprehensive spectroscopic dataset serves as a reliable and authoritative reference for scientists working with this important synthetic intermediate, ensuring the integrity and reproducibility of their research and development efforts.

References

- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. chemimpex.com [chemimpex.com]

- 4. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 8. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemguide.co.uk [chemguide.co.uk]

Introduction: The Role and Risks of 1H-Indazole-3-Carbaldehyde

An In-Depth Technical Guide to the Safe Handling and Application of 1H-Indazole-3-Carbaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

This compound is a versatile heterocyclic aldehyde that serves as a critical building block in medicinal chemistry and organic synthesis.[1][2] Its indazole scaffold is a prized structural motif in the development of bioactive compounds, particularly kinase inhibitors for therapeutic applications, including anti-cancer and anti-inflammatory drugs.[1][3] The aldehyde functional group provides a reactive handle for a wide array of chemical transformations, enabling the synthesis of complex molecular architectures.[3]

While its synthetic utility is significant, the safe handling of this compound is paramount to protect laboratory personnel from potential hazards. This guide provides a comprehensive overview of its toxicological profile, appropriate handling protocols, emergency procedures, and storage requirements, grounded in authoritative safety data. The causality behind each recommendation is explained to foster a deeper understanding of risk mitigation in a research environment.

Hazard Identification and GHS Classification

Understanding the inherent hazards of a chemical is the foundation of safe laboratory practice. This compound is classified under the Globally Harmonized System (GHS) with specific warnings that necessitate careful handling. The primary hazards are associated with acute oral toxicity and irritation to the skin, eyes, and respiratory system.[4][5]

Table 1: GHS Hazard Summary for this compound

| Hazard Class | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | Warning | H302: Harmful if swallowed.[4][5] | |

| Skin Irritation (Category 2) | Warning | H315: Causes skin irritation.[6] | |

| Serious Eye Irritation (Category 2A) | Warning | H319: Causes serious eye irritation.[6] | |

| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | Warning | H335: May cause respiratory irritation.[6] |

GHS classification data is aggregated from multiple sources and may vary slightly between suppliers.

Toxicological Profile and Routes of Exposure

The primary routes of occupational exposure are inhalation of the powder, skin contact, eye contact, and accidental ingestion.

-

Acute Oral Toxicity : The compound is classified as harmful if swallowed.[4][5] Ingestion can lead to systemic effects, and immediate medical attention should be sought.

-

Dermal and Eye Irritation : Direct contact with the skin is known to cause irritation.[6] More severe is the risk to the eyes, where the compound can cause serious irritation.[6] The causality stems from the chemical's reactivity with biological tissues.

-

Respiratory Irritation : As a fine powder, this compound poses an inhalation risk.[7] Airborne particles can irritate the mucous membranes and upper respiratory tract.[6] This is a common hazard with powdered reagents, making dust control a critical safety measure.[7]

Comprehensive toxicological studies on this specific compound are not widely published, a common scenario for many research chemicals. Therefore, it is prudent to treat it with a high degree of caution, assuming potential for unknown long-term effects and handling it in a way that minimizes all routes of exposure.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls over personal reliance on PPE, is essential for minimizing exposure.

Engineering Controls

The primary engineering control for handling powdered this compound is to minimize the generation and inhalation of dust.[7]

-

Ventilation : Always handle this compound in a well-ventilated area.[8][9]

-

Chemical Fume Hood : For procedures that may generate significant amounts of dust, such as weighing or transferring large quantities, a chemical fume hood is mandatory.[7][10] The airflow of the hood contains airborne particles, preventing them from entering the laboratory environment and the user's breathing zone.[7]

-

Specialized Weighing Stations : For highly accurate weighing, where the airflow of a standard fume hood may cause fluctuations, a powder weighing station with horizontal airflow can be used to provide protection while maintaining balance stability.[7]

-

Emergency Equipment : Ensure that an emergency eyewash station and safety shower are immediately accessible in the vicinity of any potential exposure.[8]

Caption: Hierarchy of controls for managing chemical exposure.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering controls.

-

Eye and Face Protection : Wear chemical safety goggles or safety glasses with side shields that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[8] A face shield may be required for operations with a high risk of splashing.[8]

-

Skin Protection :

-

Gloves : Wear appropriate protective gloves.[8][10] Nitrile gloves are a common choice for protection against incidental contact with solids and many solvents.[10] Always inspect gloves for tears or holes before use and wash hands after removal.[11]

-

Lab Coat : A lab coat or other protective clothing is mandatory to prevent skin contact.[10]

-

-

Respiratory Protection : In cases of inadequate ventilation or during cleanup of large spills where dust generation is unavoidable, a NIOSH-approved respirator (e.g., N95 dust mask) should be used in accordance with OSHA 29 CFR 1910.134.[8]

Detailed Protocols for Safe Handling and Storage

Adherence to strict protocols is crucial for preventing accidental exposure and maintaining the integrity of the compound.

Experimental Protocol: Weighing and Handling Solid this compound

This protocol is designed to minimize dust generation and cross-contamination.

-

Preparation :

-

Weighing :

-

Use a spatula to carefully transfer the powder from the stock container to a tared weigh boat or vessel. Avoid dropping the powder from a height, which can create airborne dust.

-

If the powder has electrostatic properties, an anti-static gun can be used on the container and weigh boat.

-

Close the primary stock container immediately after dispensing the required amount.[12]

-

-

Dissolution :

-

If preparing a solution, add the solvent to the vessel containing the weighed powder slowly to avoid splashing.

-

Work over a spill tray when handling the liquid solution.[7]

-

-

Cleanup :

-

Carefully wipe down the spatula and any contaminated surfaces with a damp cloth (using an appropriate solvent if necessary).

-

Fold the disposable bench paper inward, enclosing any spilled powder, and place it in a sealed bag for proper waste disposal.[7]

-

Wash hands thoroughly with soap and water after the procedure is complete.[8][11]

-

Caption: Workflow for safely weighing hazardous powdered chemicals.

Storage and Incompatibility

Proper storage is essential for both safety and chemical stability.

-

Storage Conditions : Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][12][13] Some suppliers recommend refrigerated storage at 0-8 °C to ensure long-term stability.[1][14] The container should protect the compound from moisture and light.[14]

-

Incompatible Materials : Keep away from strong oxidizing agents, strong bases, and strong reducing agents to prevent hazardous reactions.[8][13]

Emergency and First Aid Procedures

In the event of an exposure or spill, a rapid and informed response is critical.

First Aid Measures

Table 2: First Aid for Exposure to this compound

| Exposure Route | Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[15][16] |

| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[13][15] |

| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[13][15] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[16] |

Spill and Leak Procedures

-

Evacuate : Evacuate unnecessary personnel from the immediate area.[8]

-

Ventilate : Ensure the area is well-ventilated, but avoid creating strong air currents that could disperse the powder.

-

Protect : Do not attempt to clean a spill without the appropriate PPE, including respiratory protection, gloves, and eye protection.[8]

-

Contain & Clean : Use dry cleanup methods.[9] Gently sweep or shovel the spilled material into a suitable, labeled container for disposal.[8][9] Avoid actions that generate dust.

-

Environmental Protection : Prevent the spilled material from entering drains, sewers, or public waters.[8][15]

-

Decontaminate : Once the solid is removed, decontaminate the area with a suitable solvent and wash it down.

Caption: Emergency response workflow for a chemical powder spill.

Fire and Explosion Data

-

Flammability : The compound is not considered a significant fire risk, but containers may burn.[9]

-

Suitable Extinguishing Media : Use fire-fighting measures appropriate for the surrounding environment, such as carbon dioxide (CO2), dry chemical powder, or a water spray.[13]

-

Hazardous Combustion Products : In the event of a fire, thermal decomposition can produce toxic and irritating gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[13]

-

Firefighter Protection : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[13]

Disposal Considerations

Chemical waste must be managed responsibly to protect personnel and the environment.

-

Regulations : Disposal must be conducted in accordance with all applicable federal, state, and local environmental regulations.[6]

-

Procedure : Do not dispose of waste in household garbage or allow it to reach the sewage system.[6] The recommended method is to use an authorized incinerator equipped with an afterburner and scrubber.[8]

Physical and Chemical Properties

Table 3: Key Properties of this compound

| Property | Value |

| Chemical Formula | C₈H₆N₂O[4] |

| Molecular Weight | 146.15 g/mol [5] |

| Appearance | White or pale yellow solid[1] |

| Melting Point | 131-132 °C[4] |

| Boiling Point | ~358.3 °C at 760 mmHg[4] |

| CAS Number | 5235-10-9[4] |

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]